Product packaging for Ethyl 6-(tert-butyl)nicotinate(Cat. No.:CAS No. 56029-47-1)

Ethyl 6-(tert-butyl)nicotinate

Cat. No.: B1444735
CAS No.: 56029-47-1
M. Wt: 207.27 g/mol
InChI Key: KCHGPVFBVQUNQB-UHFFFAOYSA-N
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Description

Overview of the Chemical Landscape of Substituted Nicotinates

Substituted nicotinates, esters of nicotinic acid (pyridine-3-carboxylic acid), are a prominent class of pyridine (B92270) carboxylates. The reactivity and properties of these molecules are heavily influenced by the nature and position of the substituents on the pyridine ring. The introduction of various functional groups can modulate the electronic environment and steric accessibility of the ring, thereby dictating the compound's chemical behavior and potential applications. For instance, electron-withdrawing groups can enhance the reactivity of the pyridine nitrogen, a principle leveraged in the design of enzyme inhibitors. The synthesis of highly substituted pyridines has garnered significant attention due to their prevalence in biologically active compounds and natural products. nih.gov

Academic Relevance of Ethyl 6-(tert-butyl)nicotinate within Heterocyclic Chemistry

This compound serves as a noteworthy subject of academic interest due to the interplay of its constituent functional groups: the ethyl ester, the pyridine core, and the sterically demanding tert-butyl group. While extensive research on this specific molecule is not widely published, its structural motifs are pertinent to several areas of heterocyclic chemistry. The study of such sterically hindered nicotinates provides valuable insights into reaction kinetics, conformational preferences, and the design of novel ligands and specialty chemicals. The synthesis of related substituted nicotinates, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, highlights the ongoing exploration of novel synthetic methodologies for this class of compounds. researchgate.net

Influence of the tert-Butyl Group on Pyridine Ring Reactivity and Conformational Dynamics

The presence of a tert-butyl group at the 6-position of the pyridine ring in this compound introduces significant steric bulk. This steric hindrance has profound effects on the molecule's reactivity and conformational dynamics.

Below is a table summarizing the influence of the tert-butyl group on pyridine ring properties based on studies of related compounds.

PropertyInfluence of tert-Butyl GroupSupporting Evidence from Related Compounds
Reactivity Decreased reactivity towards nucleophiles at the adjacent nitrogen and ring positions due to steric shielding.Slower reaction kinetics observed in the synthesis of indolizine (B1195054) from tert-butyl 6-(bromomethyl)nicotinate compared to methyl esters.
Stability Enhanced hydrolytic stability of the ester group and overall molecular stability.Tert-butyl esters are generally more resistant to cleavage than methyl esters.
Solubility Increased hydrophobicity, leading to better solubility in organic solvents and lower solubility in polar solvents.Tert-butyl substituted terpyridines show enhanced stability in organic solvents like dichloromethane.
Conformational Rigidity Restricted rotation around the C-C bond, leading to more defined conformational preferences.NMR studies on di-tert-butylpyridinium ions indicate a different rate of tumbling in solution compared to pyridine. rsc.org
Spectroscopic Properties Can influence the electronic transitions and luminescence, for example, by hindering the formation of excimers.In platinum complexes, tert-butyl groups decrease the intensity of structureless low-energy emission bands. mdpi.com

Research Gaps and Future Perspectives in the Study of Sterically Hindered Nicotinates

The focused study of this compound is an area ripe for further investigation. While the general effects of steric hindrance are understood, the specific quantitative impact on the reactivity and physicochemical properties of this particular molecule remains largely undocumented in publicly available literature.

Future research could focus on:

Detailed Kinetic Studies: Quantifying the reaction rates of this compound in various reactions (e.g., hydrolysis, amidation, cross-coupling) compared to its non-sterically hindered counterparts.

Advanced Spectroscopic and Computational Analysis: Elucidating the precise conformational dynamics and electronic structure of the molecule through advanced NMR techniques and theoretical calculations. rsc.orgpitt.edu

Exploration of Synthetic Applications: Investigating the utility of this compound as a building block in the synthesis of novel pharmaceuticals, agrochemicals, or materials where its unique steric and electronic properties could be advantageous.

Coordination Chemistry: Studying the coordination behavior of this compound with various metal centers to explore its potential as a ligand in catalysis or materials science. The steric bulk could lead to the formation of unique complex geometries with interesting catalytic or photophysical properties.

Addressing these research gaps would not only provide a deeper understanding of this specific compound but also contribute to the broader knowledge of structure-property relationships in heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1444735 Ethyl 6-(tert-butyl)nicotinate CAS No. 56029-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-tert-butylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-10(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGPVFBVQUNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231434
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56029-47-1
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56029-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Tert Butyl Nicotinate and Its Precursors

Regioselective Functionalization of Pyridine (B92270) Rings for 6-Substitution

The selective introduction of substituents at the 6-position of a pyridine ring is a critical step in the synthesis of precursors for Ethyl 6-(tert-butyl)nicotinate. Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging and often requires specific strategies to control regioselectivity. rsc.orgresearchgate.net

One effective approach is the use of directing groups, which can facilitate C-H activation at a specific position. For instance, the nitrogen atom of the pyridine ring can be temporarily modified to direct metallation or other functionalization reactions to the adjacent C2 or C6 positions. researchgate.net Another strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions and influencing the regiochemical outcome. nih.gov

Recent advancements have also focused on transition metal-catalyzed C-H functionalization. Catalytic systems, often employing palladium or rhodium, can enable the direct and selective introduction of various functional groups at specific positions of the pyridine ring, including the C6 position. rsc.orgnih.gov These methods are advantageous as they can proceed under milder conditions and with higher selectivity than traditional approaches.

Esterification and Transesterification Techniques for Ethyl Nicotinate (B505614) Synthesis

The formation of the ethyl ester group in this compound is typically achieved through esterification of the corresponding nicotinic acid precursor or by transesterification.

Esterification is a widely used method for producing ethyl nicotinate. The conventional approach involves the reaction of nicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. guidechem.comguidechem.com While effective, this method often requires neutralization and extraction steps, which can generate significant waste. guidechem.com To address these environmental concerns, solid acid catalysts have been developed as a greener alternative. guidechem.comgoogle.compatsnap.com These catalysts are easily recoverable and reusable, simplifying the purification process and reducing waste generation. google.compatsnap.com

Transesterification offers an alternative route to ethyl nicotinate. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, a methyl nicotinate derivative could be converted to the corresponding ethyl ester by treatment with ethanol. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the desired alcohol or to remove the alcohol byproduct. wikipedia.org

Introduction of the tert-Butyl Moiety via Alkylation or Arylation Strategies

The introduction of the bulky tert-butyl group onto the pyridine ring is a key step that significantly influences the properties of the final molecule.

Friedel-Crafts Type Reactions and Analogous Alkylation Protocols

Direct Friedel-Crafts alkylation of pyridine with a tert-butyl halide is generally not feasible. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution. rsc.org Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it.

To overcome these challenges, alternative strategies are employed. One approach involves the use of highly reactive tert-butylating agents or the activation of the pyridine ring. Another method is the "contra-Friedel-Crafts" strategy, which involves a sequence of directed metallation followed by reaction with a suitable electrophile to introduce the tert-butyl group at a position not typically accessible through classical Friedel-Crafts reactions. rsc.org Additionally, radical-based methods can be used to introduce alkyl groups onto electron-deficient heterocycles.

Palladium-Catalyzed Cross-Coupling Approaches to Nicotinate Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the synthesis of substituted pyridines. core.ac.ukresearchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst.

In the context of synthesizing 6-substituted nicotinate derivatives, a key precursor could be a 6-halonicotinate ester. This compound can then be coupled with a suitable tert-butylboronic acid or a related organoboron reagent to introduce the tert-butyl group at the 6-position. The choice of ligands for the palladium catalyst, as well as the reaction conditions (base, solvent, temperature), are crucial for achieving high yields and selectivity. acs.orgaudreyli.com The Suzuki coupling is known for its functional group tolerance, making it a versatile method for the synthesis of complex molecules. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. nih.govijarsct.co.in For the synthesis of this compound, several green chemistry aspects can be considered.

The use of greener solvents is a key principle. Traditional organic solvents are often volatile and toxic. biosynce.com Research into the use of more environmentally benign solvents, such as ionic liquids or even water, for pyridine functionalization is an active area. biosynce.combenthamscience.com Ionic liquids, in particular, can act as both solvents and catalysts and are often recyclable. benthamscience.com

Continuous Flow Synthesis and Automated Synthesis Methodologies

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant advancement in the manufacturing of fine chemicals, including pyridine derivatives like this compound. These methodologies offer substantial improvements over traditional batch processing in terms of safety, efficiency, scalability, and process control. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and successful applications to structurally similar nicotinic acid and pyridine derivatives provide a strong basis for its implementation.

Continuous flow synthesis involves the passage of reagents through a reactor, such as a tube or a packed bed, where the reaction occurs. This approach allows for precise control over reaction parameters, including temperature, pressure, and residence time, leading to higher yields and purities. For instance, the hydrogenation of ethyl nicotinate, a related precursor, has been successfully demonstrated in a trickle bed reactor, achieving high throughput and selectivity. researchgate.net Such a process could be adapted for the synthesis or modification of precursors to this compound.

Furthermore, enzymatic synthesis in continuous-flow microreactors has emerged as a green and efficient method for producing nicotinamide (B372718) derivatives. rsc.org This technique utilizes immobilized enzymes as catalysts, offering benefits such as mild reaction conditions, high selectivity, and the potential for catalyst recycling. rsc.org The synthesis of nicotinamide derivatives from methyl nicotinate has been shown to achieve high yields with significantly shorter reaction times in continuous-flow systems compared to batch processes. rsc.org

Automated synthesis platforms, often integrated with continuous flow reactors, enable the rapid optimization of reaction conditions and the generation of compound libraries. researchgate.net These systems can automatically vary parameters and analyze the output, accelerating the discovery of optimal synthetic routes. researchgate.net This high-throughput experimentation is particularly valuable in pharmaceutical research for the rapid synthesis and screening of novel derivatives. researchgate.net

The combination of continuous flow and automation can be envisioned for the multi-step synthesis of complex molecules. For example, a process for producing halo-substituted nicotinonitriles, key precursors for many pyridine derivatives, was streamlined from a five-step batch process to a single continuous step using flow reactors, resulting in a significant increase in yield from 58% to 92% and a projected 75% reduction in production costs. vcu.edu This demonstrates the transformative potential of these technologies for the efficient and cost-effective synthesis of compounds like this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nicotinamide Derivatives

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time 24 hours35 minutes rsc.org
Product Yield Lower81.6–88.5% rsc.org
Process Control LimitedPrecise control of temperature and residence time mdpi.com
Scalability ChallengingReadily scalable researchgate.net

Elucidation of Reaction Mechanisms and Pathways Involving Ethyl 6 Tert Butyl Nicotinate

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) 6-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. In pyridine systems, the 2- and 6-positions are electronically favorable for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of a tert-butyl group at the 6-position of ethyl 6-(tert-butyl)nicotinate introduces significant steric hindrance, which profoundly impacts the reaction mechanism and feasibility.

While traditional SNAr reactions proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, recent studies suggest that some SNAr reactions may occur through a concerted mechanism. harvard.edu For this compound, the bulky tert-butyl group sterically shields the 6-position, making the formation of a tetrahedral intermediate challenging. This steric hindrance can significantly slow down or even prevent SNAr reactions at this position.

The reactivity of substituted pyridines in SNAr reactions is also influenced by the nature of the leaving group and the nucleophile. For instance, the bromine atoms in 2,6-dibromo-4-(tert-butyl)pyridine (B13120182) are good leaving groups, facilitating nucleophilic attack. evitachem.com In the case of this compound, the tert-butyl group itself is not a leaving group. Therefore, SNAr would necessitate the displacement of a different substituent, if present, or would be part of a more complex transformation.

The table below summarizes the factors influencing SNAr at the 6-position of substituted pyridines.

FactorInfluence on SNAr at the 6-Position
Electron-withdrawing Nitrogen Activates the ring for nucleophilic attack, particularly at positions 2, 4, and 6.
Steric Hindrance (e.g., tert-butyl group) Hinders the approach of the nucleophile, potentially slowing or inhibiting the reaction. acs.org
Leaving Group Ability A good leaving group is essential for the completion of the substitution reaction.
Nucleophile Strength Stronger nucleophiles are generally more effective in SNAr reactions.
Solvent The choice of solvent can influence reaction rates and selectivity.

Pathways of Ester Hydrolysis and Transamidation Reactions Directed by the Nicotinate (B505614) Moiety

The ethyl ester group of this compound is susceptible to hydrolysis and transamidation reactions, which are fundamental transformations in organic synthesis.

Ester Hydrolysis: The hydrolysis of nicotinate esters can be catalyzed by either acid or base. dalalinstitute.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the nicotinic acid. This process is reversible. dalalinstitute.com

Base-catalyzed hydrolysis (saponification) proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by a proton transfer from the newly formed carboxylic acid to the ethoxide, driving the reaction to completion. dalalinstitute.com

The hydrolysis of methyl nicotinate, a related compound, is known to be mediated by nonspecific α-naphthylacetate-esterase in biological systems. drugbank.com

Transamidation: The direct conversion of esters to amides, or transamidation, is a valuable transformation. While traditionally challenging, recent methods have been developed for the direct amidation of alkyl esters. acs.org These reactions often require specific catalysts or activation methods to overcome the lower reactivity of esters compared to other acylating agents. For instance, enzyme-catalyzed transamidation using lipases has been shown to be effective for converting methyl nicotinate derivatives. nih.gov

The reactivity in these transformations is summarized below:

ReactionCatalyst/ConditionsKey Mechanistic Feature
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄), WaterProtonation of carbonyl oxygen, formation of tetrahedral intermediate. dalalinstitute.com
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH), WaterNucleophilic attack by hydroxide, formation of tetrahedral intermediate. dalalinstitute.com
Enzymatic HydrolysisEsterasesEnzyme-mediated catalysis. drugbank.com
TransamidationLewis acids, enzymes (e.g., lipases)Activation of the ester for nucleophilic attack by an amine. acs.orgnih.gov

Role of the tert-Butyl Ester in Protecting Group Chemistry and its Cleavage Mechanisms

In a hypothetical scenario where the ethyl group is replaced by a tert-butyl group, forming tert-butyl 6-(tert-butyl)nicotinate, the tert-butyl ester would serve as a protecting group for the carboxylic acid functionality. Tert-butyl esters are widely used in organic synthesis due to their stability to a range of conditions and their specific cleavage methods. libretexts.org

The primary method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis. vanderbilt.edu The mechanism involves the protonation of either the ester oxygen or the carbonyl oxygen. Protonation of the ester oxygen is followed by the loss of a stable tert-butyl cation, which then gets deprotonated to isobutylene. This cleavage can be achieved with strong acids like trifluoroacetic acid or HCl in an appropriate solvent. wikipedia.org The stability of the tert-butyl cation is a key driving force for this reaction.

The tert-butyl group of the ester can be selectively removed in the presence of other acid-sensitive groups under carefully controlled conditions. For example, aqueous phosphoric acid has been reported for the mild and selective deprotection of tert-butyl esters. organic-chemistry.org

The following table outlines the cleavage methods for tert-butyl esters:

Reagent/ConditionMechanismSelectivity
Trifluoroacetic Acid (TFA)Acid-catalyzed cleavage via formation of a stable tert-butyl cation. wikipedia.orgCan cleave other acid-labile groups.
HCl in MethanolSimilar to TFA, acid-catalyzed cleavage. wikipedia.orgCan also affect other acid-sensitive functionalities.
Aqueous Phosphoric AcidMild acid-catalyzed hydrolysis. organic-chemistry.orgOffers good selectivity for tert-butyl esters over other protecting groups like Cbz and TBDMS ethers. organic-chemistry.org
Cerium(III) chlorideLewis acid catalysis.Can selectively deprotect tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Radical Reaction Pathways and the Influence of Steric Bulk

The pyridine ring can participate in radical reactions, often under Minisci-type conditions. acs.org These reactions typically involve the protonation of the pyridine nitrogen, followed by the addition of a nucleophilic radical. The steric bulk of the tert-butyl group at the 6-position of this compound would be expected to exert a significant influence on the regioselectivity of such radical additions.

Generally, in the absence of strong directing groups, radical attack on the protonated pyridine ring occurs preferentially at the 2- and 4-positions. The bulky tert-butyl group at the 6-position would likely disfavor radical attack at this position and potentially at the adjacent 5-position due to steric hindrance. This could lead to enhanced selectivity for radical addition at the 2- and 4-positions. The electronic nature of the ester group at the 3-position would also influence the regiochemical outcome.

Studies on related systems have shown that steric hindrance can be a dominant factor in controlling the regioselectivity of radical reactions on pyridine rings. nih.gov For instance, in the radical functionalization of pyridines, the size of the substituents can dictate the position of attack. nih.gov

Chemo- and Regioselectivity in Transformations of the Pyridine Core and Side Chains

The presence of multiple functional groups and reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Pyridine Core:

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609). When it does react, the substitution pattern is influenced by both the ring nitrogen and the existing substituents. The ester group is a deactivating meta-director, while the alkyl group is an activating ortho-, para-director. The interplay of these effects, along with the deactivating nature of the pyridine nitrogen, makes predicting the outcome complex. However, nitration of substituted pyridines often requires harsh conditions.

Nucleophilic Attack: As discussed, the pyridine ring is susceptible to nucleophilic attack, primarily at the 2-, 4-, and 6-positions. The bulky tert-butyl group at the 6-position and the ester at the 3-position will direct incoming nucleophiles. For instance, sterically hindered alkyllithiums have been shown to favor C2-alkylation on certain pyridine systems. acs.org

Side Chains:

Ester Group: The ethyl ester at the 3-position can be selectively hydrolyzed or transamidated under appropriate conditions, as detailed in section 3.2. These reactions can often be performed without affecting the pyridine core or the tert-butyl group.

tert-Butyl Group: The tert-butyl group is generally unreactive under many conditions, making it a stable substituent. However, under forcing conditions, reactions involving C-H activation could be possible.

The development of catalytic systems that can achieve high chemo- and regioselectivity is a major focus of modern organic synthesis. For example, transition-metal catalysis is often employed to direct reactions to specific C-H bonds, even in complex molecules. researchgate.net

The following table provides a summary of potential selective transformations:

Reaction TypeTarget SiteControlling Factors
Ester Hydrolysis/Transamidation3-position (ester)Choice of catalyst (acid, base, enzyme), reaction conditions. dalalinstitute.comacs.org
Nucleophilic Addition2- or 4-position (ring)Steric hindrance from the tert-butyl group, electronic effects of the ester. acs.org
Radical Addition2- or 4-position (ring)Steric hindrance from the tert-butyl group, protonation of the ring. nih.gov

Theoretical and Computational Chemistry Studies of Ethyl 6 Tert Butyl Nicotinate

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of organic molecules like Ethyl 6-(tert-butyl)nicotinate. mdpi.comnih.gov Methods such as DFT with the B3LYP exchange-correlation functional and a 6-311G(d,p) basis set are commonly employed to predict structural parameters. materialsciencejournal.orgresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

For a molecule like this compound, DFT calculations can elucidate the geometry of the pyridine (B92270) ring, the orientation of the tert-butyl group, and the conformation of the ethyl ester substituent. Theoretical calculations performed on an isolated molecule in the gas phase may show slight variations from experimental data derived from crystal structures, which are influenced by intermolecular forces in the solid state. Nevertheless, they provide a highly accurate baseline model of the molecule's intrinsic properties.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Nicotinic Acid Derivative Note: This data is for a structurally analogous compound to illustrate the output of DFT calculations.

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Bond LengthC-C (ring)~1.39 Å
Bond AngleO=C-O~123°
Bond AngleC-N-C (ring)~117°

Data based on typical values from DFT calculations on similar heterocyclic esters. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to undergo chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed over the ester group and the aromatic system.

From the HOMO and LUMO energy values, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Example FMO Energies and Reactivity Descriptors Note: These values are illustrative and represent typical outputs from DFT calculations on related organic molecules. malayajournal.orgbsu.by

ParameterValue
EHOMO-8.54 eV
ELUMO-1.27 eV
HOMO-LUMO Gap (ΔE)7.27 eV
Chemical Hardness (η)3.64 eV
Electrophilicity Index (ω)3.25 eV

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. malayajournal.org The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate charge distribution.

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be centered on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. mdpi.com

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to the aromatic ring.

Green/Yellow : Regions of near-zero or neutral potential.

The MEP map for this compound would highlight the nitrogen and carbonyl oxygen as primary sites for hydrogen bonding and other electrostatic interactions. nih.gov

Conformational Analysis and Steric Effects of the tert-Butyl Group

In this compound, the tert-butyl group at the C6 position of the pyridine ring will have a profound impact. Computational conformational analysis can be used to determine the lowest-energy arrangement of the molecule. upenn.edu Key considerations include:

Rotation of the tert-butyl group : The rotation around the C-C bond connecting the tert-butyl group to the pyridine ring will be analyzed to find the most stable orientation.

Conformation of the ethyl ester : The steric bulk of the tert-butyl group may influence the preferred orientation (torsional angles) of the ethyl ester group at the C3 position. It will likely favor a conformation that places it as far as possible from the tert-butyl group to reduce steric hindrance. upenn.edu

Planarity : The steric repulsion between the tert-butyl group and the peri-hydrogens or the ester group could potentially lead to a slight distortion of the pyridine ring from perfect planarity, although this is generally energetically unfavorable for aromatic systems.

Computational methods can calculate the potential energy associated with different conformers, identifying the global minimum energy structure which represents the most populated conformation of the molecule. upenn.edu

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides powerful tools for simulating chemical reaction pathways and identifying the associated transition states. researchgate.net Using DFT methods, researchers can model the entire energy profile of a potential reaction involving this compound. researchgate.net

This process involves:

Locating Reactants and Products : The geometries of the starting materials and final products are optimized.

Identifying the Transition State (TS) : A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the precise geometry of the TS connecting reactants and products. nih.gov

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation barrier (Ea), a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway. researchgate.net

For example, simulations could model the hydrolysis of the ester group or an electrophilic aromatic substitution on the pyridine ring, providing insights into which reaction pathways are kinetically or thermodynamically favored.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. materialsciencejournal.org

Vibrational Spectroscopy (IR) : DFT calculations can predict the harmonic vibrational frequencies of a molecule. materialsciencejournal.org These computed frequencies correspond to the stretching, bending, and torsional modes of the molecule's bonds and are directly related to the peaks observed in an experimental Infrared (IR) spectrum.

Electronic Absorption Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This method predicts the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks in a UV-Visible spectrum. materialsciencejournal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Computational methods can also predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus.

By comparing the predicted spectra with experimentally measured spectra, the accuracy of the computational model and the optimized molecular geometry can be validated. researchgate.net

Advanced Spectroscopic Characterization for Structural and Dynamic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 6-(tert-butyl)nicotinate, ¹H and ¹³C NMR are fundamental for initial structural verification.

Based on established substituent effects in pyridine (B92270) and benzene (B151609) rings, a predicted NMR data set for this compound in a standard solvent like CDCl₃ can be formulated. The electron-donating tert-butyl group at the C6 position and the electron-withdrawing ethyl carboxylate group at the C3 position exert distinct influences on the chemical shifts of the pyridine ring protons and carbons. Data from the parent compound, ethyl nicotinate (B505614), serves as a baseline for these predictions. nih.govnist.gov

Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)Justification
H2¹H~8.9 - 9.1Doublet (d)J ≈ 2.0 HzMost deshielded aromatic proton, ortho to ring nitrogen and meta to the ester.
H4¹H~8.0 - 8.2Doublet of Doublets (dd)J ≈ 8.0, 2.0 HzCoupled to both H5 and H2.
H5¹H~7.3 - 7.5Doublet (d)J ≈ 8.0 HzCoupled to H4, shielded by proximity to the tert-butyl group.
-OCH₂CH₃¹H~4.3 - 4.5Quartet (q)J ≈ 7.1 HzMethylene (B1212753) protons of the ethyl ester group, coupled to the methyl protons.
-OCH₂CH₃¹H~1.3 - 1.5Triplet (t)J ≈ 7.1 HzMethyl protons of the ethyl ester group, coupled to the methylene protons.
-C(CH₃)₃¹H~1.3 - 1.4Singlet (s)N/ANine equivalent protons of the tert-butyl group.
C=O¹³C~165--Carbonyl carbon of the ester.
C6¹³C~168--Deshielded due to direct attachment of the bulky tert-butyl group and proximity to nitrogen.
C2¹³C~152--Deshielded by adjacent ring nitrogen.
C4¹³C~137--Aromatic CH carbon.
C5¹³C~120--Shielded aromatic CH carbon.
C3¹³C~125--Quaternary carbon attached to the ester group.
-OCH₂CH₃¹³C~61--Methylene carbon of the ethyl ester.
-C(CH₃)₃¹³C~35--Quaternary carbon of the tert-butyl group.
-C(CH₃)₃¹³C~29--Methyl carbons of the tert-butyl group.
-OCH₂CH₃¹³C~14--Methyl carbon of the ethyl ester.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made in 1D NMR and to elucidate the complete bonding framework, a suite of 2D NMR experiments is essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the H4 and H5 protons of the pyridine ring, confirming their adjacent relationship. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would also be prominent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu This experiment would definitively link the predicted proton signals to their corresponding carbon signals. For example, it would show cross-peaks connecting the H4 signal (~8.1 ppm) to the C4 signal (~137 ppm) and the H5 signal (~7.4 ppm) to the C5 signal (~120 ppm). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range correlations (typically 2-4 bonds) between protons and carbons. wikipedia.org It is crucial for identifying connectivity across quaternary carbons. Key HMBC correlations would include:

The tert-butyl protons (~1.35 ppm) to the C6 carbon (~168 ppm) and the C5 carbon (~120 ppm).

The H2 proton (~9.0 ppm) to the C3 (~125 ppm) and C4 (~137 ppm) carbons.

The ethyl methylene protons (~4.4 ppm) to the carbonyl carbon (~165 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. A NOESY spectrum could reveal spatial proximity between the tert-butyl protons and the H5 proton on the pyridine ring, helping to confirm the conformation of the bulky group relative to the aromatic ring.

In-Situ Reaction Monitoring by NMR

In-situ NMR spectroscopy is a powerful process analytical technology that allows for real-time monitoring of chemical reactions without the need for sampling. nih.govresearchgate.net This technique can provide detailed kinetic and mechanistic information. The synthesis of this compound, likely via an esterification reaction, could be monitored using this method. nih.govoxinst.com

By setting up the reaction inside an NMR tube within the spectrometer, key changes can be tracked over time. For example, in an esterification of 6-(tert-butyl)nicotinic acid with ethanol (B145695), one could monitor:

The disappearance of the characteristic signal for the acidic proton of the carboxylic acid.

The decrease in the intensity of the signals corresponding to the ethanol reactant.

The simultaneous appearance and increase in intensity of the signature ethyl ester signals: the quartet at ~4.4 ppm and the triplet at ~1.4 ppm.

Plotting the concentration of reactants and products (determined by signal integration) versus time allows for the determination of reaction rates, orders, and activation energies. oxinst.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. masterorganicchemistry.com

The FT-IR spectrum of this compound is expected to show a combination of absorptions corresponding to its aromatic, ester, and aliphatic components. Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic (Pyridine Ring)
2980-2850StrongC-H StretchAliphatic (tert-butyl and ethyl groups)
~1725StrongC=O StretchEster (Carbonyl)
1600-1450Medium-StrongC=C and C=N StretchAromatic (Pyridine Ring)
~1370MediumC-H Bend (Symmetric)tert-butyl group
1300-1100StrongC-O StretchEster
Below 900Medium-WeakC-H Out-of-plane BendSubstituted Pyridine
vscht.czdocbrown.info

Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

For this compound (Molecular Formula: C₁₂H₁₇NO₂), the theoretical exact mass is 207.12593 Da. sigmaaldrich.com An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula.

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that aids in structural elucidation. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen would result in a stable acylium ion.

[M - 45]⁺ → m/z 162

Formation of the tert-butyl cation: The most characteristic fragmentation would be the cleavage of the bond between the pyridine ring and the tert-butyl group, leading to the highly stable tert-butyl cation. This is often the base peak in the spectrum.

[C(CH₃)₃]⁺ → m/z 57

Loss of a methyl radical (-•CH₃) from the tert-butyl group: This results in a fragment ion from the molecular ion.

[M - 15]⁺ → m/z 192

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically possible, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.

[M - 28]⁺ → m/z 179

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as the parent ethyl nicotinate, can provide valuable predictions. nih.gov

A crystallographic study would confirm the planarity of the pyridine ring and determine the conformation of the ethyl ester and tert-butyl substituents relative to the ring. The bulky tert-butyl group would likely have a significant impact on the crystal packing. Unlike planar aromatic molecules that often engage in π–π stacking, the steric hindrance from the tert-butyl group would likely prevent such interactions.

Instead, the crystal packing would be dominated by weaker intermolecular forces. These could include:

C-H···N hydrogen bonds: Aromatic C-H donors could interact with the nitrogen atom of the pyridine ring of an adjacent molecule.

C-H···O hydrogen bonds: Aliphatic or aromatic C-H donors could form weak hydrogen bonds with the carbonyl oxygen of the ester group.

van der Waals forces: These interactions would be significant, particularly involving the large, non-polar tert-butyl group.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The primary chromophore in this compound is the substituted pyridine ring. Pyridine and its derivatives typically exhibit two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For substituted pyridines, these often appear in the 200-280 nm range. acs.orgmdpi.com

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. This transition is often observed as a shoulder on the longer-wavelength side of the main π → π* band. acs.org

The presence of the electron-donating tert-butyl group and the electron-withdrawing ethyl ester group, which extends the conjugated system, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. nih.gov The exact position of the absorption bands (λₘₐₓ) would be sensitive to the solvent polarity. Emission spectroscopy (fluorescence) could also be explored, although many simple pyridine derivatives are not strongly fluorescent.

Table of Compounds

Compound Name
This compound
Ethyl nicotinate
6-(tert-butyl)nicotinic acid
Ethanol
Pyridine

Coordination Chemistry and Supramolecular Assemblies of Nicotinate Ligands

Ligand Design Principles Incorporating the Sterically Hindered Nicotinate (B505614) Scaffold

The design of ligands is a foundational aspect of coordination chemistry, dictating the geometry, stability, and functionality of the resulting metal complexes. pressbooks.pub Incorporating a sterically hindered scaffold like Ethyl 6-(tert-butyl)nicotinate introduces predictable constraints that can be exploited to achieve desired architectural outcomes.

The primary design principle at play is the management of steric repulsion between ligands. libretexts.org The bulky tert-butyl group can influence the number of ligands that can coordinate to a metal center, often resulting in lower coordination numbers than would be observed with less hindered analogues like ethyl 6-methylnicotinate. libretexts.orgsigmaaldrich.com This steric hindrance can also direct the geometry of the complex, forcing ligands and metal centers into specific spatial arrangements to minimize repulsive forces. libretexts.org For example, the presence of a bulky group can prevent the formation of certain high-symmetry structures and favor more open or distorted geometries.

Furthermore, the electronic properties of the tert-butyl group, an electron-donating alkyl group, can subtly modify the electron density on the pyridine (B92270) ring, influencing the metal-ligand bond strength. The strategic placement of such groups is crucial in tuning the reactivity and properties of the final coordination compound. mdpi.com The multifunctionality of the nicotinate core, with its distinct nitrogen and oxygen donor sites, remains a key feature, but its accessibility and coordination behavior are modulated by the steric demands of the substituent. nih.gov

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) with Nicotinate Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Nicotinate derivatives are frequently used as organic linkers due to their ability to bridge metal centers, forming robust one-, two-, or three-dimensional networks. researchgate.netyoutube.commdpi.com

The synthesis of MOFs using nicotinate linkers, including sterically hindered variants, typically employs solvothermal or hydrothermal methods. youtube.com In a typical synthesis, a metal salt and the nicotinate linker are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel for an extended period. youtube.comberkeley.edu This process allows for the slow crystallization of the MOF structure. The choice of metal, solvent, temperature, and reactant concentration can significantly influence the resulting topology of the framework. nih.govresearchgate.net

Structural characterization is essential to confirm the formation of the desired framework and to understand its properties. The primary techniques used are:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles within the MOF, revealing its topology and pore structure. nih.gov

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to the one simulated from SCXRD data. nih.gov

Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature, providing information about the thermal stability of the MOF and the removal of guest solvent molecules from the pores. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the presence of the organic linker's functional groups within the framework and to confirm their coordination to the metal centers. nih.gov

Characterization TechniqueInformation ObtainedRelevance to Nicotinate MOFs
Single-Crystal X-ray Diffraction (SCXRD)Atomic structure, bond lengths/angles, framework topology, pore dimensions.Provides definitive proof of the network structure formed by the nicotinate linkers and metal nodes.
Powder X-ray Diffraction (PXRD)Phase purity and crystallinity of the bulk material.Confirms that the synthesized bulk material matches the intended crystalline structure.
Thermogravimetric Analysis (TGA)Thermal stability, solvent content, decomposition temperature.Determines the temperature range in which the MOF is stable and helps quantify porosity by measuring solvent loss.
Gas Adsorption Analysis (e.g., N₂)Surface area (BET), pore volume, and pore size distribution.Quantifies the porosity of the material, a key feature for applications in storage and separation. nih.gov

Self-Assembly Processes Leading to Supramolecular Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. nih.gov In the context of this compound, self-assembly is driven by the formation of coordination bonds between the nicotinate ligand and metal ions, a process known as coordination-driven self-assembly. acs.org The predictable and directional nature of these metal-ligand bonds allows for the rational design of complex supramolecular architectures. nih.gov

The process begins with the mixing of the ligand and a suitable metal salt in solution. The components then associate and dissociate reversibly until they settle into the most thermodynamically stable arrangement, which is often a discrete, well-defined supramolecular ensemble or an extended coordination polymer. nih.gov The final structure is encoded in the geometry of the building blocks. For instance, the nicotinate ligand acts as a directional linker, while the coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) dictates how these linkers are arranged in space. acs.orgresearchgate.net

Studies on related systems, such as nicotinic acid-conjugated selenopeptides, have shown that the presence of the nitrogen atom in the pyridine ring is crucial for guiding the formation of specific morphologies, such as nanotubes, highlighting the directive role of the nicotinate moiety in self-assembly processes. nih.gov The steric bulk of the tert-butyl group in this compound would further influence this process, potentially leading to the formation of more open or porous structures by preventing dense packing.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) within Supramolecular Structures

Hydrogen Bonding: Although the ester group in this compound is a weaker hydrogen bond acceptor than a carboxylic acid, it can still participate in C-H···O interactions. In related nicotinate structures, hydrogen bonds involving coordinated water molecules, counter-ions, or other functional groups on the ligands play a vital role in linking adjacent coordination polymers or discrete complexes into higher-order networks. nih.govresearchgate.net For example, in cytosinium nicotinate monohydrate, N-H···O hydrogen bonds link cations and anions into one-dimensional tapes, which are then assembled into sheets by water molecules. nih.gov

π-π Stacking: The aromatic pyridine ring of the nicotinate ligand is capable of engaging in π-π stacking interactions. wikipedia.org These interactions occur between parallel aromatic rings and are a significant force in the assembly of many organic and organometallic crystal structures. rsc.orgnih.govyoutube.com In nicotinate-based supramolecular systems, π-π stacking can occur between the pyridine rings of adjacent ligands, helping to organize and stabilize the structure. nih.gov The strength and geometry of these interactions (e.g., face-to-face or offset) depend on the electronic nature and substitution of the aromatic ring. wikipedia.org Such interactions are fundamental in diverse fields, from materials science to the rational design of drugs. youtube.com

Non-Covalent InteractionDescriptionRole in Nicotinate Assemblies
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. rsc.orgsemanticscholar.orgLinks individual coordination complexes or polymer chains into extended 3D networks; often involves solvent molecules or counter-ions. nih.gov
π-π StackingAn attractive, noncovalent interaction between the π-electron systems of aromatic rings. wikipedia.orgStabilizes the packing of ligands within the crystal lattice, influencing the orientation of the nicotinate rings. nih.gov

Host-Guest Chemistry with this compound as a Component

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or framework. The porous nature of many MOFs and other supramolecular architectures makes them ideal candidates for host-guest systems. scispace.com

Supramolecular assemblies derived from this compound have the potential for host-guest chemistry due to the structural features imparted by the ligand. The steric hindrance of the tert-butyl group can prevent the formation of densely packed structures, thereby creating intrinsic voids and channels within the crystal lattice. These cavities can be of a suitable size and chemical environment to accommodate small guest molecules, such as solvents or other volatile organic compounds.

The design of the framework—specifically the size, shape, and chemical functionality of the pores—can be tuned by selecting the appropriate metal center and synthesis conditions. scispace.com The interior of the pores, lined with the nicotinate ligands, would present a specific chemical environment that could selectively bind guest molecules through non-covalent interactions like hydrogen bonding or van der Waals forces. This makes such materials promising for applications in molecular storage, separation, and sensing.

Catalytic Applications in Organic Transformations

Role of Nicotinate (B505614) Derivatives as Ligands in Transition Metal Catalysis

Nicotinate derivatives, including ethyl 6-(tert-butyl)nicotinate, possess inherent structural motifs that make them effective ligands in transition metal catalysis. The pyridine (B92270) nitrogen atom provides a Lewis basic site for coordination to a metal center, while the carbonyl oxygen of the ester group can also participate in chelation, forming stable five- or six-membered metallacycles. This ability to form stable complexes is a cornerstone of their function in catalysis, as coordination to a transition metal is often the first step in a catalytic cycle.

The electronic properties of the nicotinate ligand can be modulated by substituents on the pyridine ring. The presence of the electron-donating tert-butyl group at the 6-position of this compound can influence the electron density at the metal center upon coordination, thereby affecting the catalytic activity and selectivity of the complex. Transition metal complexes involving ligands are central to a vast number of catalytic reactions, including cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds. The ability of nicotinate derivatives to stabilize various oxidation states of transition metals like palladium, nickel, zinc, and copper makes them valuable for such transformations. researchgate.net

The coordination of a nicotinate ligand to a metal can influence the geometry and reactivity of the resulting catalyst. By occupying one or more coordination sites, the ligand helps to create a specific steric and electronic environment around the metal, which in turn dictates how substrates approach and bind, influencing the outcome of the reaction.

Table 1: Potential Coordination Modes of Nicotinate Derivatives in Catalysis

Coordination ModeParticipating AtomsPotential Metallacycle SizeImplications for Catalysis
MonodentatePyridine NitrogenN/ABasic ligand for stabilizing metal centers.
BidentatePyridine Nitrogen, Ester Carbonyl Oxygen5-memberedFormation of a stable chelate can enhance catalyst stability and influence selectivity.

Investigation of Enantioselective and Diastereoselective Catalysis Modulated by the tert-Butyl Group

The tert-butyl group is a prominent feature in asymmetric catalysis due to its significant steric bulk. When incorporated into a chiral ligand framework, this group can effectively control the stereochemical outcome of a reaction by creating a highly differentiated steric environment around the catalytic center. In the context of this compound, while it is not inherently chiral, it can be incorporated into chiral ligands where the tert-butyl group plays a crucial role in inducing stereoselectivity.

The principle behind this modulation is steric hindrance. The large tert-butyl group can block certain trajectories of substrate approach to the catalyst's active site. In enantioselective reactions, a chiral ligand containing the tert-butyl nicotinate moiety would favor the binding of a prochiral substrate in one orientation over another, leading to the preferential formation of one enantiomer. This steric clashing between the bulky tert-butyl group and substituents on the substrate or other parts of the ligand is often the key to achieving high enantioselectivity. mdpi.com

For example, in transition-metal-catalyzed C–H functionalization, the enantioselectivity can be influenced by steric repulsion between a bulky group on the ligand and the substrate. mdpi.com Similarly, in asymmetric oxidations, the steric properties of ligands attached to a metal catalyst can dictate the facial selectivity of the attack on a substrate. nih.govnih.gov The tert-butyl group, by virtue of its size, can create a well-defined chiral pocket that restricts the conformational freedom of the transition state, thereby amplifying the energy difference between the pathways leading to different stereoisomers. This can lead to high levels of enantio- or diastereoselectivity in the formation of the product.

Table 2: Influence of the tert-Butyl Group on Stereoselective Catalysis

Catalytic EffectMechanismExpected Outcome
Enantioselection Steric hindrance within a chiral ligand-metal complex differentiates between prochiral faces of a substrate.Preferential formation of one enantiomer over the other (high e.e.).
Diastereoselection Controls the relative orientation of reactants in the transition state, favoring one diastereomeric pathway.Preferential formation of one diastereomer over others (high d.r.).

Directing Group Effects of the Nicotinate Moiety in C-H Activation and Other Transformations

One of the most powerful strategies in modern organic synthesis is the use of directing groups to control the site-selectivity of C-H functionalization reactions. nih.govrsc.org The nicotinate moiety has been effectively employed as a directing group, guiding a catalyst to a specific C-H bond.

A notable example involves the use of a tert-butyl nicotinate (tBu nic) group to direct the Zn(OAc)₂-catalyzed cleavage of primary amides. researchgate.net In this two-step process, the nicotinate group is first attached to the amide nitrogen. The resulting N-nicotinoyl amide then serves as a substrate for the catalytic transformation. The nicotinate acts as a bidentate directing group, where the pyridine nitrogen and the amide carbonyl oxygen chelate to the zinc catalyst. This chelation forms a stable six-membered metallacycle intermediate, positioning the catalyst in close proximity to the amide bond targeted for cleavage. researchgate.net

The activation mechanism is described as biomimetic, mimicking the function of metallo-exopeptidases. The C3-ester substituent on the pyridine ring helps to favor the trans-conformer of the amide, which is necessary for effective chelation. This coordination activates the amide carbonyl for nucleophilic attack by an alcohol. This strategy demonstrates the powerful directing effect of the nicotinate core, enabling a challenging transformation under mild, neutral conditions. researchgate.net This directing group approach transforms a typically inert bond into a reactive site, showcasing the utility of the nicotinate framework in achieving high regioselectivity in complex molecules.

Table 3: Research Findings on Nicotinate as a Directing Group

TransformationCatalyst SystemRole of Nicotinate MoietyKey FindingsReference
Amide to Ester ConversionZn(OAc)₂Bidentate directing group (Pyridine-N, Amide-O)Enables mild, non-solvolytic alcoholysis of primary amides. researchgate.net

Exploration of Lewis Acid/Base Catalysis with this compound Derivatives

The functional groups within this compound provide sites for potential Lewis acid and Lewis base interactions, suggesting its utility in related catalytic processes.

Lewis Base Catalysis: The pyridine nitrogen in the nicotinate ring possesses a lone pair of electrons, making it a potential Lewis base. Pyridine and its derivatives are known to act as nucleophilic or general base catalysts in various reactions, such as the hydrolysis of aryl acetates. rsc.org In a catalytic context, the nitrogen atom of this compound could activate a substrate by donating its electron pair. For instance, it could activate silicon-based reagents or acyl donors, enhancing their electrophilicity and promoting reactions like acyl transfer or aldol-type additions.

Lewis Acid Catalysis: Conversely, the nicotinate derivative can participate in Lewis acid catalysis in two primary ways. First, the entire molecule can act as a ligand for a Lewis acidic metal center (e.g., Zn, Al, Sn). mdpi.comrsc.org The coordination of the nicotinate to the metal can enhance the metal's Lewis acidity or create a chiral Lewis acid catalyst if the ligand is chiral. Second, the carbonyl oxygen of the ester group is itself a Lewis basic site that can be activated by a Lewis acid. Coordination of a Lewis acid to this oxygen atom withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack. This is a common activation strategy for esters in transesterification and other addition reactions. rsc.org The combination of a pyridine ring and an ester group offers the potential for bifunctional catalysis, where different parts of the molecule engage in distinct catalytic roles.

Table 4: Potential Lewis Acid/Base Catalytic Roles

Catalytic RoleActive Site in this compoundMechanism of ActionPotential Reactions
Lewis Base Pyridine NitrogenDonates electron lone pair to an electrophile/reagent.Acyl transfer, silylation reactions.
Lewis Acid Coordination to a metal center via N and/or O atoms.Forms a catalytically active Lewis acidic complex.Diels-Alder, Friedel-Crafts reactions.
Lewis Acid Activation Ester Carbonyl OxygenAccepts electron density from an external Lewis acid, activating the carbonyl group.Transesterification, nucleophilic additions.

Applications in Materials Science and Advanced Chemical Systems

Integration into Polymer Synthesis and Polymerization Catalysis

The incorporation of nicotinic acid and its derivatives into polymer chains can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. While direct studies on the use of Ethyl 6-(tert-butyl)nicotinate as a monomer are not extensively documented, the reactivity of the nicotinate (B505614) moiety suggests its potential role in polymer synthesis.

One approach involves the synthesis of polymers with nicotinic acid side chains. For instance, polymers containing nicotinic acid radicals bound to the macromolecular structure can be prepared. mdpi.com In such processes, derivatives like ethyl nicotinate are reacted with appropriate functional groups on a polymer backbone to introduce the nicotinoyl moiety. mdpi.com The bulky tert-butyl group in this compound could influence the steric environment around the nicotinic acid group, potentially affecting the polymer's conformation and properties.

Furthermore, the pyridine (B92270) nitrogen in the nicotinate structure can act as a ligand for metal catalysts used in polymerization, such as Ziegler-Natta or metallocene catalysts. While not specifically documented for this compound, coordination polymers have been synthesized using nicotinic acid derivatives with various metal centers, including iron and nickel. rudn.runih.gov These coordination polymers can exhibit interesting structural and catalytic properties. rudn.ruacs.org For example, an iron coordination polymer with a nicotinic acid derivative has shown catalytic activity in the oxidative functionalization of saturated hydrocarbons. rudn.ru The electronic and steric properties of the substituents on the nicotinic acid ring, such as the tert-butyl group, can modulate the catalytic activity of the metal center.

The synthesis of poly(vinylpyridine) and its derivatives is another area where nicotinate-like structures are relevant. researchgate.netacs.orgnih.govrsc.orgumich.edu These polymers are of interest due to the versatile reactivity of the pyridine ring, which can be quaternized to create polyelectrolytes or used to coordinate with other molecules. nih.govumich.edu

Functionalization of Nanomaterials with Nicotinate Derivatives

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. Nicotinate derivatives, due to their ability to coordinate with metal surfaces and the presence of functional groups for further modification, are promising candidates for this purpose.

For instance, nicotinamide (B372718), a related compound, has been used to functionalize carbon quantum dots (CQDs). nih.govresearchgate.net In a one-step microwave-assisted synthesis, nicotinamide was used as a nitrogen source to produce fluorescent NA-CQDs. researchgate.net These functionalized quantum dots exhibited excellent fluorescence properties and were used as a sensing platform. researchgate.net The presence of the nicotinamide on the surface of the CQDs was crucial for their sensing capabilities. researchgate.net

Similarly, pyridine derivatives have been employed to stabilize and functionalize gold nanoparticles (AuNPs). rsc.orgacs.orgnih.govmdpi.comrsc.org The interaction between the pyridine nitrogen and the gold surface allows for the formation of stable nanoparticle systems. acs.org In one study, pyridine-formaldehyde was used as a reducing agent to synthesize AuNPs, with the resulting pyridine carboxylic acid adsorbing onto the nanoparticle surface, thus providing stability. rsc.org Thiol-stabilized gold nanoparticles have also been functionalized with bis(pyrazole)pyridine ligands for further applications. nih.gov The bulky tert-butyl group in this compound could provide steric hindrance, potentially influencing the packing and stability of the functionalized nanoparticles.

The general principle of using molecules with pyridine rings to functionalize nanomaterials suggests that this compound could be a viable ligand for modifying the surface of various nanoparticles, thereby imparting new functionalities for applications in catalysis, sensing, and biomedical imaging.

Potential in Optoelectronic Materials and Aggregation-Induced Emission (AIE) Systems

Pyridine-containing compounds are known to exhibit interesting photophysical properties, making them suitable for applications in optoelectronic materials. Of particular interest is the phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.orgnih.govmdpi.com This is in contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. rsc.org

Several studies have explored the AIE properties of pyridine-based compounds. rsc.orgnih.govmdpi.comspringerprofessional.deub.edu For example, pyridinium (B92312) salts have been shown to exhibit AIE due to non-covalent intermolecular interactions between the pyridinium subunits in the crystalline state, which restricts intramolecular motion and reduces non-radiative decay pathways. rsc.org The design of donor-acceptor conjugated systems based on diphenylamine (B1679370) and pyridine has also led to materials with aggregation-induced emission enhancement (AIEE). springerprofessional.de

Development of Novel Chemical Sensors and Detection Platforms

The ability of the pyridine nitrogen in nicotinate derivatives to coordinate with metal ions and other analytes makes them attractive candidates for the development of chemical sensors. Fluorescent chemosensors based on pyridine derivatives have been developed for the detection of various metal ions, including Pb²⁺, Fe³⁺/Fe²⁺, and other toxic heavy metal ions. scilit.comacs.orgresearchgate.netmdpi.com These sensors typically operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte. acs.org The selectivity of these sensors can be tuned by modifying the structure of the pyridine-based ligand. researchgate.netmdpi.com

Electrochemical sensors based on modified electrodes are another promising application. Electrodes modified with nicotinic acid or its derivatives have been used for the detection of various analytes. tandfonline.comworldscientific.commdpi.comresearchgate.netresearchgate.net For example, a nicotinic acid sensor based on a molecularly imprinted polymer (MIP) modified electrode has been developed, showing high selectivity for nicotinic acid over its analogs. tandfonline.com In another study, a carbon nanotube/La-doped TiO₂ nanocomposite modified electrode was used for the sensitive detection of nicotinic acid. mdpi.com Poly(nicotinamide) modified carbon paste electrodes have also been fabricated for the electrocatalytic determination of acetaminophen (B1664979) and folic acid. researchgate.net

The presence of the pyridine ring in this compound makes it a potential building block for creating new sensing platforms. The tert-butyl group could influence the sensor's selectivity and sensitivity by creating a specific binding pocket for the target analyte. Moreover, the ester group could be hydrolyzed to the carboxylic acid, providing another site for interaction or immobilization onto a sensor surface. The development of sensors based on pyridine-functionalized graphene oxide has also been reported for the detection of environmental pollutants like 4-nitrophenol. nih.gov This highlights the broad potential of pyridine derivatives in the field of chemical sensing.

Synthesis and Reactivity of Functionalized Ethyl 6 Tert Butyl Nicotinate Derivatives

Systematic Modification of the Pyridine (B92270) Ring (e.g., Halogenation, Nitration, Amination)

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions. Compared to benzene (B151609), it is generally less reactive towards electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic attack. The substituents already present on the Ethyl 6-(tert-butyl)nicotinate ring—the electron-withdrawing ethyl ester at the 3-position and the electron-donating tert-butyl group at the 6-position—further modulate this reactivity.

Halogenation: Electrophilic halogenation of pyridine is significantly more challenging than that of benzene and typically requires high temperatures and strong acid catalysts. masterorganicchemistry.commsu.edu The deactivating effect of the ring nitrogen and the ester group makes electrophilic attack difficult. If forced, the substitution pattern would be directed by the existing groups. The ester group directs incoming electrophiles to the 5-position, while the tert-butyl group directs to the 2- and 4-positions. The steric bulk of the tert-butyl group at the 6-position would likely hinder substitution at the adjacent 5-position to some extent.

Nitration: Direct nitration of the pyridine ring is a difficult transformation that often requires harsh conditions, such as fuming nitric and sulfuric acids. researchgate.net The pyridine ring is deactivated towards electrophiles, and under strongly acidic conditions, the ring nitrogen is protonated, further increasing this deactivation. researchgate.net For substituted benzenes, a bulky tert-butyl group tends to direct nitration primarily to the para position while sterically hindering the ortho positions. msu.edu In the case of this compound, the combined deactivating effects of the ring nitrogen and the ester group make electrophilic nitration highly unfavorable at the typical positions (C4, C5). Alternative strategies, such as nitration of a pyridine N-oxide derivative followed by reduction, are often employed to achieve substitution on the pyridine core. researchgate.net

Amination: The introduction of an amino group onto the pyridine ring can be approached through nucleophilic substitution. Direct amination of pyridines can be achieved via the Chichibabin reaction, though this typically occurs at the 2- or 6-positions and is less common for highly substituted pyridines. A more viable strategy for a molecule like this compound would be nucleophilic aromatic substitution of hydrogen (VNS). This method is effective for electron-deficient aromatic systems, particularly those bearing nitro groups that activate the ring for nucleophilic attack. nih.gov For example, the amination of nitroquinolines with nucleophiles like 9H-carbazole proceeds by generating a Meisenheimer adduct, which then rearomatizes by losing a hydrogen atom. nih.gov While this compound itself is not sufficiently activated for this reaction, a nitrated derivative could potentially undergo subsequent nucleophilic amination.

Derivatization of the Ester Group to Amides, Acids, or Ketones

The ethyl ester functional group is a primary site for modification, allowing for its conversion into other key functional groups such as carboxylic acids, amides, and ketones.

Conversion to Carboxylic Acids: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-(tert-butyl)nicotinic acid, can be achieved under either acidic or basic conditions. This process is often referred to as saponification when carried out with a base. libretexts.org

Acid-catalyzed hydrolysis: The ester is heated under reflux with an excess of a dilute mineral acid, such as hydrochloric or sulfuric acid. The reaction is reversible, so a large excess of water is used to drive the equilibrium toward the products (carboxylic acid and ethanol). libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (Saponification): The ester is heated with an aqueous solution of a strong base, typically sodium hydroxide (B78521). This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidification of the reaction mixture after the initial hydrolysis is complete. libretexts.org Studies on various nicotinic acid esters have demonstrated that they exhibit pseudo-first-order degradation kinetics in aqueous buffers, with both acid and base-catalyzed pathways contributing to their hydrolysis. nih.gov

Conversion to Amides: The synthesis of 6-(tert-butyl)nicotinamide derivatives can be accomplished through a two-step process involving initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. The resulting 6-(tert-butyl)nicotinic acid is activated and then reacted with a primary or secondary amine. Common coupling reagents include carbodiimides (like DCC or EDCI) or the formation of an intermediate acid chloride. A series of novel nicotinamide (B372718) derivatives have been synthesized via a one-step coupling reaction of an aromatic carboxylic acid with an amine, demonstrating the feasibility of this approach for creating diverse amide libraries. mdpi.comnih.gov

Conversion to Ketones: The transformation of the ester group into a ketone can be achieved by reaction with organometallic reagents, such as Grignard reagents (R-MgX). The reaction of an ester with a Grignard reagent typically proceeds through two additions to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org However, ketone formation can be achieved by converting the ester into a more suitable intermediate. A one-pot protocol has been developed for the synthesis of ketones from methyl esters, including nicotinate (B505614) derivatives, which proceeds through an intermediate thioester. nih.gov In this method, the ethyl ester is first converted to a thioester using a thiol and a Grignard reagent like iPrMgCl; the resulting thioester is then reacted with a second Grignard reagent in the presence of a copper catalyst to yield the desired ketone in good yield. nih.gov

Starting MaterialReagentsProductYieldReference
Methyl nicotinate1) nC12H25SH, iPrMgCl2) PhMgCl, CuCl2, Fe(acac)3Phenyl(pyridin-3-yl)methanone84% nih.gov
Methyl isonicotinate1) nC12H25SH, iPrMgCl2) PhMgCl, CuCl2, Fe(acac)3Phenyl(pyridin-4-yl)methanone81% nih.gov

Transformations of the tert-Butyl Group (e.g., Elimination, Rearrangement)

The tert-butyl group is known for its steric bulk and general resistance to many chemical transformations. google.com This stability is a key feature, but under specific and often harsh conditions, it can undergo reactions such as oxidation or dealkylation.

Oxidation: While the tert-butyl group is resistant to common oxidizing agents like potassium permanganate, specific methods have been developed for its conversion. google.com A notable transformation is the oxidation of an aromatic tert-butyl group to a carboxylic acid. This has been achieved by reacting the tert-butyl-substituted aromatic compound with nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) in an inert solvent. google.com This method provides a direct route to convert the robust tert-butyl group into a more versatile carboxylic acid functionality. Other specialized oxidizing systems, such as tert-butyl hydroperoxide combined with pyridinium (B92312) dichromate, have been used for benzylic oxidations, though their efficacy on a non-benzylic tert-butyl group on a pyridine ring is not established. acs.org

Dealkylation: The C-C bond of the tert-butyl group can be cleaved under certain electrophilic conditions, a process known as dealkylation. This is sometimes observed as a side reaction during electrophilic aromatic substitution. For instance, attempts to nitrate 2,6-di-tert-butyl phenol with nitric and acetic acids can result in the formation of 2-tert-butyl-4,6-dinitro phenol, indicating the loss of one tert-butyl group. msu.edu This suggests that under strongly acidic and oxidative conditions, such as those that might be employed for nitration or halogenation of the pyridine ring, dealkylation of the 6-tert-butyl group could be a competing reaction pathway.

Synthesis of Nicotinate-Based Hybrid Molecules and Conjugates

The core structure of this compound serves as a valuable building block for the synthesis of more complex hybrid molecules and conjugates. chemimpex.com These larger constructs combine the nicotinate moiety with other chemical entities to create compounds with novel properties or targeted functions.

Hybrid Molecules: Hybrid molecules are created by covalently linking two or more distinct pharmacophores to generate a single molecule with a potentially synergistic or multi-target profile. The derivatization of the ester group into an amide is a common strategy for creating such hybrids. For example, by converting this compound to its corresponding carboxylic acid, it can be coupled with various amines, including those that are themselves biologically active, to form complex nicotinamide derivatives. mdpi.com This approach has been used to synthesize antifungal agents and other therapeutic candidates. nih.gov

Drug Conjugates: Drug conjugates involve linking a molecule to a larger carrier, such as a peptide, polymer, or antibody, often to improve targeting, solubility, or pharmacokinetic properties. The functional handles on the this compound scaffold, particularly the ester (or its derivative carboxylic acid), can be used as attachment points for linkers. These linkers can then be used to attach the nicotinate derivative to a larger biomolecule. For instance, small molecule drug conjugates have been synthesized using thioester-linked maytansinoids, demonstrating a strategy where a linker is attached to a cytotoxic agent. nih.gov Similarly, the nicotinate core could be functionalized with a linker suitable for conjugation to an antibody, forming an antibody-drug conjugate (ADC), a class of highly targeted therapeutics.

Structure-Reactivity Relationship Studies of Modified Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule influence its biological activity. monash.edu For derivatives of this compound, SAR studies would explore how modifications at the three main sites—the pyridine ring, the ester group, and the tert-butyl group—impact the molecule's function.

Pyridine Ring Substitution: The electronic properties and substitution pattern of the pyridine ring are critical. The introduction of electron-withdrawing or electron-donating groups can alter the molecule's pKa, polarity, and ability to participate in hydrogen bonding or π-stacking interactions with biological targets. For nicotinamide derivatives designed as antifungal agents, the specific placement of substituents on the aromatic core was found to be crucial for activity, with the position of amino and isopropyl groups being critical determinants of potency. mdpi.comnih.gov

Ester Group Modification: Modification of the ester group significantly impacts the compound's properties.

Hydrolysis to a carboxylic acid introduces a polar, ionizable group, which can alter solubility and receptor binding through ionic interactions.

Conversion to amides provides a diverse set of analogues. The nature of the R-groups on the amide nitrogen can be varied to modulate lipophilicity, hydrogen bonding capacity, and steric bulk. In a series of thionicotinic acid derivatives, the acid analogue was found to be a more potent vasorelaxant than the corresponding amide, suggesting the carboxyl group had a higher affinity for the target receptor in that specific case. mdpi.com

Chain length of the ester's alkyl group (e.g., changing from ethyl to methyl or butyl) can influence the rate of hydrolysis and the lipophilicity of the molecule, which affects its absorption and distribution. pharmacy180.com

tert-Butyl Group Modification: The large tert-butyl group exerts a significant steric influence, potentially locking the molecule into a specific conformation or providing favorable van der Waals interactions within a binding pocket. Replacing it with smaller (e.g., methyl) or larger groups would directly probe the steric requirements of a target receptor. Quantitative SAR (QSAR) studies of nicotine analogues have shown that large substituents at certain positions on the pyrrolidine ring are detrimental to binding affinity at nicotinic acetylcholine receptors, highlighting the importance of steric factors. mdpi.com

Compound ModificationPotential Effect on Activity/ReactivityReference
Ester to Carboxylic AcidIncreased polarity, potential for ionic bonding libretexts.org
Ester to Amide (R-CONH-R')Altered H-bonding, lipophilicity, and steric profile mdpi.com
Substitution on Pyridine RingModified electronics (pKa), polarity, and binding interactions nih.gov
Alteration of tert-Butyl GroupChanged steric profile, potential impact on conformational preference mdpi.com

Future Research Directions and Uncharted Chemical Territories

Exploration of New Synthetic Pathways for Complex Nicotinate (B505614) Structures

The synthesis of polysubstituted pyridines, such as Ethyl 6-(tert-butyl)nicotinate, often presents considerable challenges. Traditional methods can lack efficiency and regioselectivity, particularly when dealing with sterically demanding substituents like the tert-butyl group. Future research will undoubtedly focus on the development of more elegant and efficient synthetic strategies.

One promising avenue is the application of modern cross-coupling methodologies. Catalytic C-H activation, for instance, could provide a direct and atom-economical approach to introduce the tert-butyl group onto the pyridine (B92270) ring. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps, leading to greener and more cost-effective processes.

Furthermore, enzymatic catalysis is emerging as a powerful tool in organic synthesis. The use of engineered enzymes could offer unparalleled selectivity in the synthesis of complex nicotinamide (B372718) derivatives, potentially leading to novel and more sustainable routes to compounds like this compound. A continuous-flow microreactor system coupled with enzymatic catalysis has already shown promise for the synthesis of other nicotinamide derivatives, significantly reducing reaction times and improving yields.

Below is a table outlining potential modern synthetic approaches for complex nicotinate structures:

Synthetic ApproachPotential AdvantagesKey Challenges
Catalytic C-H Activation High atom economy, reduced synthetic steps, direct functionalization.Regioselectivity, catalyst stability, substrate scope.
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, operational stability.
Flow Chemistry Precise reaction control, improved safety, scalability.Initial setup cost, potential for clogging with solid byproducts.
Photoredox Catalysis Access to novel reaction pathways, mild reaction conditions.Substrate scope, quantum yield optimization.

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones. The steric hindrance imposed by the tert-butyl group can significantly influence reaction pathways and kinetics.

Future research will likely employ advanced spectroscopic techniques for real-time monitoring of these reactions. In situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and transition states. For instance, detailed 1H and 13C NMR data, which is currently limited for this specific compound, would be invaluable for its characterization and for studying its interactions in solution.

Computational chemistry will also play a pivotal role. Density functional theory (DFT) calculations can be used to model reaction pathways, predict spectroscopic properties, and rationalize observed reactivity, providing a powerful synergy with experimental studies.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

ML models can be trained to predict reaction conditions, catalyst performance, and potential side products, thereby accelerating the optimization process. nih.govrsc.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. As more data on the synthesis and properties of substituted nicotinates becomes available, the predictive power of these models will continue to grow, enabling the in silico design of new nicotinate derivatives with desired properties.

Design of Novel Catalytic Systems Utilizing the Unique Steric and Electronic Properties

The distinct steric and electronic environment created by the tert-butyl group on the pyridine ring of this compound could be harnessed in the design of novel catalytic systems. The bulky tert-butyl group can create a specific pocket around the nitrogen atom, potentially leading to unique selectivity in metal coordination and subsequent catalytic transformations.

Future research could explore the use of this compound and its derivatives as ligands for transition metal catalysts. nih.gov These new catalysts could exhibit unique reactivity and selectivity in a variety of organic transformations, such as C-H functionalization, cross-coupling reactions, and asymmetric catalysis. The electronic properties of the nicotinate moiety can also be fine-tuned to modulate the catalytic activity of the metal center.

Expanding Applications in Non-Traditional Chemical Fields (e.g., Energy Storage, Environmental Remediation)

While nicotinate derivatives are well-established in pharmaceuticals and agrochemicals, their potential in non-traditional fields remains largely unexplored. The unique electronic properties of the pyridine ring suggest that this compound and related compounds could find applications in materials science.

Energy Storage: The development of advanced energy storage devices is a critical global challenge. Organic materials are being increasingly investigated as components of batteries and supercapacitors. The nitrogen-containing heterocyclic ring in nicotinate derivatives could potentially participate in redox reactions, making them interesting candidates for electrode materials. Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound motif and evaluating their electrochemical properties for energy storage applications.

Environmental Remediation: The functional groups present in this compound could be modified to create materials with a high affinity for specific pollutants. For example, the pyridine nitrogen could act as a binding site for heavy metal ions. By immobilizing these molecules on a solid support, it may be possible to develop new sorbents for environmental remediation. Another area of interest is carbon capture, where materials capable of selectively adsorbing CO2 are in high demand. While not directly applicable in its current form, the nicotinate scaffold could be a starting point for the design of new CO2-capturing molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(tert-butyl)nicotinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding nicotinic acid derivative with tert-butyl alcohol or alkylation of pre-functionalized pyridine intermediates. Key steps include:

  • Catalyst Selection : Use of acid catalysts (e.g., H₂SO₄) for esterification or palladium-based catalysts for cross-coupling reactions involving tert-butyl groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC to isolate the product .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of nicotinic acid derivative to tert-butyl reagent) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR for verifying tert-butyl (δ ~1.3 ppm for 9H singlet) and ester carbonyl (δ ~165-170 ppm) groups .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and isocratic elution (acetonitrile/water) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 238.144) .

Q. How does the tert-butyl substituent influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing hydrolysis susceptibility. Stability studies should:

  • Assess Degradation : Accelerated stability testing at 40°C/75% RH over 4 weeks, monitored via HPLC .
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like retinoic acid receptors?

  • Methodological Answer :

  • Protocol : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) and receptor (PDB ID: 3KMR) by adding hydrogens and optimizing charges .
  • Key Parameters : Grid box centered on the ligand-binding domain (coordinates x=10, y=15, z=20; size 25 ų). Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., tazarotene) to identify conserved hydrogen bonds or hydrophobic interactions .

Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • In Vitro-In Vivo Correlation (IVIVC) : Use dual agar gel disc-inserted rat models to simulate skin permeation and compare with in vivo plasma concentration-time profiles .
  • Metabolic Profiling : LC-MS/MS to identify metabolites (e.g., hydrolysis to nicotinic acid) that may explain reduced bioavailability in vivo .
  • Compartmental Modeling : Apply two-compartment models with first-order absorption to reconcile diffusion rate differences .

Q. How do stereochemical factors in this compound derivatives affect their biological activity, and what chiral analysis methods are recommended?

  • Methodological Answer :

  • Stereochemical Impact : Chiral centers (e.g., in oxazoline derivatives) can alter receptor binding. Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and test activity in receptor assays .
  • Chiral Analysis : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry to determine enantiomeric excess (>98% ee required for pharmacological studies) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Testing : Conduct shake-flask experiments in triplicate using USP buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .
  • Contradiction Resolution : Discrepancies may arise from tert-butyl group hydration; use molecular dynamics simulations (GROMACS) to model solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.